molecular formula C17H19N7OS B2430434 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide CAS No. 1797563-12-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B2430434
CAS No.: 1797563-12-2
M. Wt: 369.45
InChI Key: KUNFPZHTVOOUMG-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c25-17(19-8-14-4-2-6-26-14)13-3-1-5-23(9-13)15-7-16(21-11-20-15)24-12-18-10-22-24/h2,4,6-7,10-13H,1,3,5,8-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNFPZHTVOOUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide exhibits a complex structure that suggests potential biological activities. Its unique arrangement of functional groups may contribute to various pharmacological properties, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its efficacy against various pathogens and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N6S\text{C}_{17}\text{H}_{20}\text{N}_6\text{S}

This indicates a molecular weight of approximately 344.45 g/mol. The presence of triazole and pyrimidine rings enhances its interaction with biological targets, which is critical for its activity.

Biological Activity Overview

Research has indicated that compounds containing triazole and pyrimidine moieties often demonstrate significant biological activities. The biological activities of This compound can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have explored the antimicrobial potential of similar compounds. For instance, derivatives of triazole and pyrimidine have shown effectiveness against a range of bacteria and fungi. The compound's structural components suggest it may inhibit bacterial growth by interfering with essential metabolic pathways.

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansLow Activity

2. Anticancer Potential

The compound's ability to interact with cellular pathways may extend to anticancer properties. Triazole-containing compounds have been noted for their role in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis.

A study evaluating related triazole derivatives found that modifications at the pyrimidine position significantly affected their cytotoxicity against cancer cell lines. This suggests that the specific arrangement of substituents in This compound could lead to enhanced anticancer activity.

3. Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Research indicates that variations in the thiophene and piperidine moieties can significantly influence activity profiles:

Modification Effect on Activity
Substituent on ThiopheneAlters binding affinity
Variation in Piperidine Chain LengthChanges pharmacokinetics

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Screening : A study conducted on a series of triazole derivatives demonstrated that modifications led to varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below clinically relevant thresholds.
  • Cytotoxicity Assays : Another study focused on pyrimidine derivatives indicated that certain structural modifications resulted in increased cytotoxicity against breast cancer cell lines, suggesting potential for development into therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various strains of bacteria and fungi. A study demonstrated that triazole-based compounds could inhibit the growth of Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis agents .

Anticancer Properties

Several studies have focused on the anticancer potential of triazole and pyrimidine derivatives. The incorporation of these moieties into hybrid structures has resulted in compounds that demonstrate cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. For example, a recent investigation into novel thieno[2,3-d]pyrimidines showed promising results in inhibiting tumor cell proliferation .

Enzyme Inhibition

Compounds containing the triazole ring have been studied for their ability to inhibit specific enzymes involved in disease pathways. This compound's structure suggests it may interact with enzyme targets relevant to cancer and infectious diseases, although specific studies on this compound are still emerging.

Fungicides

The triazole group is widely recognized for its fungicidal properties. Research has indicated that similar compounds can effectively control fungal pathogens in crops. The potential application of this compound as a fungicide could provide an alternative to traditional agricultural chemicals, promoting sustainable practices .

Synthesis and Characterization

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthesis can be achieved through methods such as:

  • Formation of the Triazole Ring : Utilizing click chemistry techniques to construct the triazole moiety.
  • Pyrimidine Synthesis : Employing condensation reactions to form the pyrimidine structure.
  • Piperidine Modification : Modifying piperidine derivatives to introduce the thiophenylmethyl group.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

In a study assessing various triazole-pyrimidine derivatives against Mycobacterium tuberculosis, compounds similar to this one were tested using the resazurin microplate assay method. Results indicated substantial antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy .

Case Study 2: Anticancer Activity

A series of synthesized thienopyrimidines were evaluated for their cytotoxicity against human cancer cell lines using MTT assays. The findings revealed that certain modifications led to increased potency against breast cancer cells while exhibiting minimal toxicity towards normal cells .

Chemical Reactions Analysis

Piperidine Ring Formation

  • Method : Piperidine rings are typically synthesized via reductive amination or ring-closing metathesis . For substituted piperidines, nucleophilic alkylation or amide bond formation may introduce substituents.

  • Reagents/Conditions : Ammonia, ketones/aldehydes (for reductive amination), or alkylating agents (e.g., thiophen-2-ylmethyl bromide) with bases like NaH or K2CO3.

Triazole Ring Formation

  • Method : The 1H-1,2,4-triazole moiety is commonly synthesized via Huisgen 1,3-dipolar cycloaddition (CuAAC) , which couples alkynes and azides.

  • Reagents/Conditions : Copper catalysts (e.g., CuSO4·5H2O), azide precursors (e.g., sodium azide), and alkynes. Reaction conditions may include DMF/H2O mixtures and ascorbic acid as a reducing agent .

Coupling of Moieties

  • Method : The triazole-pyrimidine fragment is likely coupled to the piperidine via nucleophilic substitution or amide bond formation.

  • Reagents/Conditions : Activating agents (e.g., HATU, EDCl) for amide formation or halogenation agents (e.g., Br2) for creating reactive sites.

Key Reaction Conditions

Reaction Type Reagents Conditions Key Step
Piperidine FormationThiophen-2-ylmethyl bromide, NaHDMF, RTN-alkylation of piperidine
Pyrimidine SynthesisDiaminopyrimidine, benzaldehydeHCl, refluxCyclization to form pyrimidine ring
Triazole FormationSodium azide, alkyne, CuSO4·5H2ODMF/H2O, ascorbic acid, RTCuAAC for triazole ring
CouplingHATU, DIPEADMF, RTAmide bond formation

Amide Group Reactions

  • Hydrolysis : The carboxamide group (-C(=O)N-) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

  • Acylation : Reactivity with nucleophiles (e.g., amines, alcohols) may occur via nucleophilic attack on the carbonyl carbon.

Triazole Reactivity

  • Click Chemistry : The triazole ring can participate in cycloadditions with other azides or alkynes, enabling further functionalization.

  • Metal Coordination : Triazoles may act as ligands for transition metals (e.g., Cu, Zn), influencing reactivity in catalytic systems.

Piperidine Ring Reactions

  • Nucleophilic Substitution : The piperidine’s nitrogen can undergo alkylation or acylation.

  • Reduction : The ring may undergo hydrogenation, though steric hindrance from substituents may reduce reactivity.

Analytical Characterization

  • NMR Spectroscopy : Identifies proton environments (e.g., aromatic protons in pyrimidine/triazole, methylene groups in piperidine).

  • Mass Spectrometry (MS) : Confirms molecular weight and identifies fragmentation patterns.

  • HPLC : Monitors purity and reaction progress via chromatographic separation.

Comparison with Analogous Compounds

Compound Structural Features Key Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamideTriazole, pyrimidine, piperidineMulti-step synthesis with CuAAC
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylateDual piperidine rings, triazoleBiginelli reaction, Huisgen cycloaddition
(3S)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)piperidine-1-carboxamide Triazole, pyridine, piperidineAlkyne-azide cycloaddition

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide, particularly regarding low yields in coupling reactions?

  • Methodological Answer : Low yields in coupling reactions (e.g., amide bond formation) often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst optimization : Use coupling agents like HATU or EDCI/HOBt to improve efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during activation steps.
  • Example : Compound 59 in achieved 6% yield via method A, suggesting iterative optimization of stoichiometry and reaction time is critical .

Q. How can researchers ensure purity and structural fidelity during characterization of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with a C18 column (e.g., 98–99% purity as in ) to assess purity. Adjust mobile phase (acetonitrile/water with 0.1% TFA) for optimal resolution .
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with predicted values (e.g., piperidine and thiophene protons at δ 2.5–3.5 ppm and δ 6.5–7.5 ppm, respectively) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ± 0.5 Da) via HRMS or LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 1,2,4-triazole-pyrimidine core in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model charge distribution and identify reactive sites. highlights ICReDD’s approach to reaction path searches using quantum calculations .
  • Molecular docking : Predict binding affinities for target proteins (e.g., kinases) to guide functionalization .
  • Example : Pyrimidine derivatives in were optimized via computational screening of substituent effects on electronic properties .

Q. What experimental designs are effective for resolving contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-response curves : Validate activity across multiple concentrations (e.g., IC50_{50} values in enzymatic vs. cell-based assays) .
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) and assess off-target effects via counter-screening.
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of observed discrepancies (see for DOE principles) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify the piperidine-thiophene carboxamide moiety (e.g., introduce fluorine atoms or methyl groups) to enhance lipophilicity and reduce CYP450 metabolism .
  • In vitro assays : Use liver microsomes or hepatocytes to measure metabolic half-life.
  • Data integration : Combine SAR with computational ADMET predictions (e.g., LogP, plasma protein binding) .

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